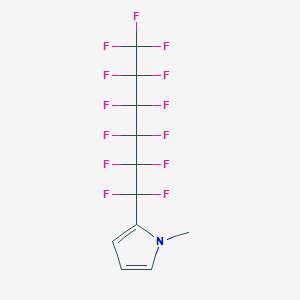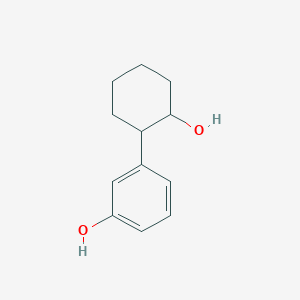![molecular formula C22H26O10 B14497962 Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate CAS No. 62902-15-2](/img/structure/B14497962.png)
Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate is a chemical compound with the molecular formula C₂₀H₂₀O₁₀ It is characterized by the presence of two 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl groups attached to a decanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate typically involves the esterification of decanedioic acid with 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of biocatalysts in the synthesis process can enhance the efficiency and sustainability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of bis[6-(formyl)-4-oxo-4H-pyran-3-yl] decanedioate or bis[6-(carboxyl)-4-oxo-4H-pyran-3-yl] decanedioate.
Reduction: Formation of bis[6-(hydroxymethyl)-4-hydroxy-4H-pyran-3-yl] decanedioate.
Substitution: Formation of bis[6-(halomethyl)-4-oxo-4H-pyran-3-yl] decanedioate.
Applications De Recherche Scientifique
Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] butanedioate
- Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] hexanedioate
- Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] octanedioate
Uniqueness
Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate is unique due to its longer decanedioate backbone, which can influence its physical and chemical properties. This longer chain can result in different solubility, melting point, and reactivity compared to its shorter-chain analogs. Additionally, the specific arrangement of functional groups in this compound can lead to unique interactions and applications in various fields.
Propriétés
Numéro CAS |
62902-15-2 |
|---|---|
Formule moléculaire |
C22H26O10 |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
bis[6-(hydroxymethyl)-4-oxopyran-3-yl] decanedioate |
InChI |
InChI=1S/C22H26O10/c23-11-15-9-17(25)19(13-29-15)31-21(27)7-5-3-1-2-4-6-8-22(28)32-20-14-30-16(12-24)10-18(20)26/h9-10,13-14,23-24H,1-8,11-12H2 |
Clé InChI |
VWOITFUTBZKPMC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC=C(C1=O)OC(=O)CCCCCCCCC(=O)OC2=COC(=CC2=O)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



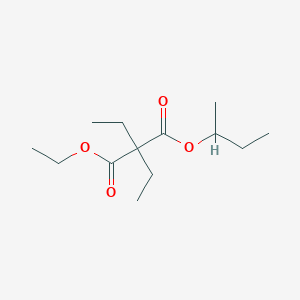
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
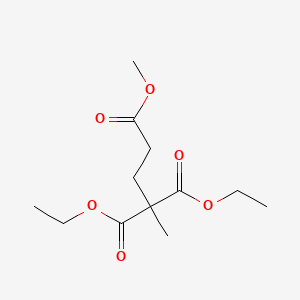
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)

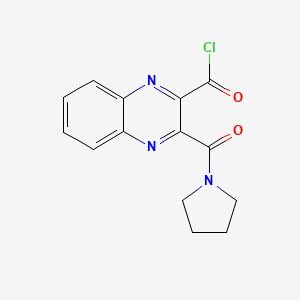

![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)

![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
